![molecular formula C17H24N4O3 B5487324 N~3~-[3-(acetylamino)phenyl]-N~1~,N~1~-dimethylpiperidine-1,3-dicarboxamide](/img/structure/B5487324.png)
N~3~-[3-(acetylamino)phenyl]-N~1~,N~1~-dimethylpiperidine-1,3-dicarboxamide
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Overview
Description
N~3~-[3-(acetylamino)phenyl]-N~1~,N~1~-dimethylpiperidine-1,3-dicarboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an acetylamino group, a phenyl ring, and a dimethylpiperidine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-[3-(acetylamino)phenyl]-N~1~,N~1~-dimethylpiperidine-1,3-dicarboxamide involves multiple steps. One common method includes the following steps:
Formation of the acetylamino group: This step involves the acetylation of an amine group using acetic anhydride in the presence of a base such as pyridine.
Introduction of the phenyl ring: The phenyl ring is introduced through a Friedel-Crafts acylation reaction, where an aromatic compound reacts with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Formation of the dimethylpiperidine moiety: This step involves the cyclization of a suitable precursor, such as a diamine, in the presence of a dehydrating agent like phosphorus oxychloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N~3~-[3-(acetylamino)phenyl]-N~1~,N~1~-dimethylpiperidine-1,3-dicarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the acetylamino group or the phenyl ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Halogenated derivatives, substituted amides.
Scientific Research Applications
N~3~-[3-(acetylamino)phenyl]-N~1~,N~1~-dimethylpiperidine-1,3-dicarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N3-[3-(acetylamino)phenyl]-N~1~,N~1~-dimethylpiperidine-1,3-dicarboxamide involves its interaction with specific molecular targets and pathways. The acetylamino group can form hydrogen bonds with biological molecules, while the phenyl ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(acetylamino)phenyl]-3-aminobenzamide
- N-(3-(acetylamino)phenyl)-3-nitrobenzamide
- 3′-N-[[4-(acetylamino)phenyl]sulfonyl]-3′-N-demethylazithromycin
Uniqueness
N~3~-[3-(acetylamino)phenyl]-N~1~,N~1~-dimethylpiperidine-1,3-dicarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
3-N-(3-acetamidophenyl)-1-N,1-N-dimethylpiperidine-1,3-dicarboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O3/c1-12(22)18-14-7-4-8-15(10-14)19-16(23)13-6-5-9-21(11-13)17(24)20(2)3/h4,7-8,10,13H,5-6,9,11H2,1-3H3,(H,18,22)(H,19,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOXRUNJVHGBSMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C2CCCN(C2)C(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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